1-TERT-BUTYLDIAZENYLCYCLOHEXAN-1-OL
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Overview
Description
1-TERT-BUTYLDIAZENYLCYCLOHEXAN-1-OL is an organic compound with the molecular formula C10H20O It is a derivative of cyclohexanol, where the hydroxyl group is substituted with a 1,1-dimethylethylazo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-TERT-BUTYLDIAZENYLCYCLOHEXAN-1-OL typically involves the reaction of cyclohexanol with tert-butyl nitrite in the presence of a catalyst. The reaction conditions often include a controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-TERT-BUTYLDIAZENYLCYCLOHEXAN-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanone derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions include cyclohexanone derivatives, amine-substituted cyclohexanols, and various substituted cyclohexanol compounds.
Scientific Research Applications
1-TERT-BUTYLDIAZENYLCYCLOHEXAN-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-TERT-BUTYLDIAZENYLCYCLOHEXAN-1-OL involves its interaction with specific molecular targets and pathways. The azo group can undergo reduction to form amines, which can then interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol, 1-(1,1-dimethylethyl)-: A similar compound with a tert-butyl group instead of an azo group.
Cyclohexanol, 4-(1,1-dimethylethyl)-: Another derivative with the tert-butyl group at a different position.
Cyclohexanol, 2-(1,1-dimethylethyl)-: A compound with the tert-butyl group at the 2-position.
Uniqueness
1-TERT-BUTYLDIAZENYLCYCLOHEXAN-1-OL is unique due to the presence of the azo group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where the azo functionality is required.
Properties
CAS No. |
54043-65-1 |
---|---|
Molecular Formula |
C10H20N2O |
Molecular Weight |
184.28 g/mol |
IUPAC Name |
1-(tert-butyldiazenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C10H20N2O/c1-9(2,3)11-12-10(13)7-5-4-6-8-10/h13H,4-8H2,1-3H3 |
InChI Key |
VZOZJPYUNZSWAC-VAWYXSNFSA-N |
SMILES |
CC(C)(C)N=NC1(CCCCC1)O |
Canonical SMILES |
CC(C)(C)N=NC1(CCCCC1)O |
Appearance |
Solid powder |
Key on ui other cas no. |
54043-65-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lucel 6; Lucel6; Lucel-6 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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